n-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a piperidine moiety, with a cyanomethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, primary amines from reduction, and various substituted piperidine derivatives from nucleophilic substitution.
Scientific Research Applications
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, including opioid receptors, which may contribute to its analgesic effects . Additionally, the furan ring can interact with enzymes and proteins, leading to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and piperidine-based compounds, such as:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
Uniqueness
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide is unique due to the presence of both a furan ring and a piperidine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[1-(cyanomethyl)piperidin-4-yl]furan-3-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c13-4-7-15-5-1-11(2-6-15)14-12(16)10-3-8-17-9-10/h3,8-9,11H,1-2,5-7H2,(H,14,16) |
InChI Key |
FJDIKWIGFGTFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.